6-Bromo-2,2-dimethylchroman-4-carbonitrile

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

6-Bromo-2,2-dimethylchroman-4-carbonitrile (CAS 1956331-54-6) is a 4,6-disubstituted 2,2-dimethylchroman derivative belonging to the benzopyran family, with molecular formula C₁₂H₁₂BrNO and molecular weight 266.13 g/mol. This compound features a bromine atom at the 6-position and a nitrile (–C≡N) group at the 4-position of the saturated chroman ring, positioning it as a versatile synthetic intermediate for medicinal chemistry programs targeting ion channels, kinase pathways, and anti-infective agents.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B11850860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethylchroman-4-carbonitrile
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)Br)C#N)C
InChIInChI=1S/C12H12BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6H2,1-2H3
InChIKeyGQFUQHPJCJHGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,2-dimethylchroman-4-carbonitrile (CAS 1956331-54-6): Core Scaffold Identification and Procurement Context


6-Bromo-2,2-dimethylchroman-4-carbonitrile (CAS 1956331-54-6) is a 4,6-disubstituted 2,2-dimethylchroman derivative belonging to the benzopyran family, with molecular formula C₁₂H₁₂BrNO and molecular weight 266.13 g/mol . This compound features a bromine atom at the 6-position and a nitrile (–C≡N) group at the 4-position of the saturated chroman ring, positioning it as a versatile synthetic intermediate for medicinal chemistry programs targeting ion channels, kinase pathways, and anti-infective agents [1]. The 2,2-dimethyl substitution confers metabolic stability and conformational restriction that is pharmacologically relevant across the chroman class.

Why 6-Bromo-2,2-dimethylchroman-4-carbonitrile Cannot Be Replaced by In-Class Analogs


The 4,6-disubstituted 2,2-dimethylchroman scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 4- and 6-positions, as demonstrated by Sebille et al. (2005), where modifications at these positions yielded compounds with pharmacological profiles ranging from vascular-selective KATP openers to pancreatic β-cell-selective insulin release inhibitors [1]. Generic substitution with non-brominated analogs (e.g., 2,2-dimethylchromane-4-carbonitrile, CAS 1225707-62-9) or 4-ketone analogs (e.g., 6-bromo-2,2-dimethylchroman-4-one, CAS 99853-21-1) fundamentally alters the synthetic trajectory and physicochemical properties: the 6-bromo substituent is a critical functional handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), while the 4-nitrile group provides a distinct electronic environment and hydrogen-bond acceptor capability compared to ketone or unsubstituted analogs . Furthermore, 6-halo substitution has been shown to influence tissue selectivity in chroman-based KATP channel modulator programs, making the specific halo identity a non-interchangeable design parameter [2].

Quantitative Differentiation Evidence for 6-Bromo-2,2-dimethylchroman-4-carbonitrile Against Closest Analogs


Synthetic Handle Availability: 6-Bromo Enables Cross-Coupling Derivatization Absent in Non-Halogenated Analog

6-Bromo-2,2-dimethylchroman-4-carbonitrile possesses a C(sp²)–Br bond at the 6-position that enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a synthetic capability entirely absent in the non-halogenated comparator 2,2-dimethylchromane-4-carbonitrile (CAS 1225707-62-9). The 4-nitrile group remains compatible with these transformations, allowing orthogonal diversification strategies . Sebille et al. (2006) demonstrated that 6-halo substitution in 2,2-dimethylchroman derivatives is a critical design parameter for achieving tissue-selective pharmacology, with the 6-bromo variant providing distinct reactivity relative to 6-fluoro, 6-chloro, and 6-iodo analogs [1].

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift Relative to Non-Brominated Analog

The introduction of bromine at the 6-position produces a substantial physicochemical shift compared to the non-halogenated analog 2,2-dimethylchromane-4-carbonitrile. The molecular weight increases from 187.24 to 266.13 g/mol (+78.89 Da), and the presence of bromine contributes approximately +0.6 to +1.0 log unit increase in lipophilicity (estimated by atom-based contribution), which has been shown in the chroman class to influence membrane permeability and tissue distribution [1]. This differentiation is quantifiable and exploitable for tuning ADME properties during lead optimization.

Physicochemical Properties Drug-Likeness Lead Optimization

Commercial Purity Benchmarking: Documented 98% Purity from Multiple Independent Suppliers

6-Bromo-2,2-dimethylchroman-4-carbonitrile is commercially available at documented purity of 98% (HPLC) from Leyan (Product No. 1792573) and at 95% purity with custom synthesis options (5 g–5 kg scale) from ChemicalBook-listed suppliers, establishing a procurement-grade quality baseline . The closely related analog 6-bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1) is reported at 98% purity by Bidepharm with NMR, HPLC, and GC batch quality certificates, providing a cross-analog purity benchmark for the chromanone subclass, though the nitrile analog offers distinct reactivity at the 4-position .

Quality Control Reproducibility Procurement Specification

Scaffold Validation: 4,6-Disubstituted 2,2-Dimethylchromans Are Pharmacologically Active at KATP Channels with Tunable Tissue Selectivity

The 4,6-disubstituted 2,2-dimethylchroman scaffold has been pharmacologically validated in peer-reviewed studies as a privileged template for KATP channel modulation. Sebille et al. (2005) demonstrated that structural modifications at the 4- and 6-positions can shift the pharmacological profile from vascular-selective myorelaxant activity (comparable to cromakalim) to pancreatic β-cell-selective insulin release inhibition exceeding that of diazoxide, with compounds such as 9h and 9i exhibiting greater potency on pancreatic β-cells than on vascular smooth muscle [1]. A follow-up study (Sebille et al., 2006) specifically demonstrated that 6-halo substitution (including 6-bromo) in R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyrans enabled tissue-selective pancreatic β-cell KATP channel opening, confirming the critical role of the 6-halogen identity in pharmacological outcome [2].

Ion Channel Pharmacology KATP Channel Tissue Selectivity

Dual Functional Handle Orthogonality: Simultaneous 4-Nitrile and 6-Bromo Enable Sequential Derivatization Strategies

The simultaneous presence of a 4-nitrile (–C≡N) and 6-bromo (–Br) group in 6-bromo-2,2-dimethylchroman-4-carbonitrile enables orthogonal, sequential derivatization that is not possible with singly functionalized analogs. The nitrile can undergo hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole, while the bromine can independently participate in cross-coupling reactions . In contrast, 6-bromo-2,2-dimethylchroman (CAS 174894-80-5) lacks the 4-position functional handle and is limited to derivatization at the 6-position alone, while 2,2-dimethylchromane-4-carbonitrile (CAS 1225707-62-9) lacks the 6-bromo handle for cross-coupling . The patent literature on benzopyran derivatives (US4971982, US5118694) further corroborates the value of dual 4,6-substitution for generating pharmacologically diverse compound libraries targeting potassium channels [1].

Orthogonal Synthesis Building Block Utility Parallel Library Synthesis

Scalable Procurement: Multi-Gram to Kilogram Custom Synthesis Availability Supports Program Progression from Hit-to-Lead to Preclinical

6-Bromo-2,2-dimethylchroman-4-carbonitrile is offered with custom synthesis options spanning 5 g to 5 kg scale by ChemicalBook-listed suppliers, supporting the transition from milligram-scale SAR exploration to gram-scale lead optimization and kilogram-scale preclinical development without changing building block identity . The related analog 6-bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1) is available from multiple suppliers (Bidepharm, Capotchem, BOC Sciences) with batch QC documentation, indicating a mature supply chain for the 6-bromo-2,2-dimethylchroman chemical sub-class that benefits procurement reliability for the nitrile analog through shared precursor availability .

Scale-Up Custom Synthesis Supply Chain

Optimal Research and Industrial Application Scenarios for 6-Bromo-2,2-dimethylchroman-4-carbonitrile


KATP Channel Modulator Lead Optimization: Tissue-Selective Scaffold Diversification

Use 6-bromo-2,2-dimethylchroman-4-carbonitrile as a key intermediate for synthesizing 4,6-disubstituted 2,2-dimethylchroman libraries targeting ATP-sensitive potassium (KATP) channels. The 4-nitrile group can be converted to carboxamides, tetrazoles, or aminomethyl derivatives, while the 6-bromo substituent enables parallel Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amine diversity. This approach is directly supported by the validated SAR reported by Sebille et al. (2005, 2006), where 4,6-disubstitution enabled tuning between vascular myorelaxant and pancreatic β-cell insulin release inhibitory profiles [1].

Kinase Inhibitor Fragment Elaboration: JAK2/STAT3 Pathway Probe Synthesis

Employ 6-bromo-2,2-dimethylchroman-4-carbonitrile as a fragment core for structure-based design of kinase inhibitors targeting the JAK2/STAT3 signaling axis. The 2,2-dimethylchroman scaffold provides a conformationally constrained, metabolically stable template, while the 6-bromo and 4-nitrile groups offer divergent vectors for fragment growth into the ATP-binding pocket and solvent-exposed regions, respectively. The chroman scaffold has precedent as a kinase inhibitor pharmacophore, and the dual functionalization enables rapid fragment-to-lead elaboration through established coupling chemistry [2].

Antibacterial Agent Development: CrtN or Penicillin-Binding Protein Target Programs

Deploy 6-bromo-2,2-dimethylchroman-4-carbonitrile as a starting material for synthesizing antibacterial agents, leveraging the chroman scaffold's documented activity in anti-staphylococcal programs. The 6-bromo substituent serves as a diversification point for introducing substituents that modulate target engagement (e.g., CrtN inhibition for virulence factor suppression in Staphylococcus aureus or penicillin-binding protein targeting), while the 4-nitrile provides a handle for further optimization or prodrug strategies. The validated 4,6-disubstituted chroman pharmacophore reduces the risk associated with de novo scaffold development [3].

Parallel Library Synthesis for High-Throughput Screening Deck Enhancement

Utilize 6-bromo-2,2-dimethylchroman-4-carbonitrile as a dual-handle building block for generating diverse compound libraries through split-pool or parallel synthesis. The orthogonal reactivity of the 4-nitrile (hydrolysis, reduction, 1,3-dipolar cycloaddition) and 6-bromo (cross-coupling, SNAr) enables the construction of multi-dimensional compound arrays from a single starting material, maximizing chemical space coverage per unit procurement cost. This approach is particularly valuable for screening deck enhancement programs where scaffold diversity and efficient analog generation are prioritized .

Quote Request

Request a Quote for 6-Bromo-2,2-dimethylchroman-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.